molecular formula C16H25N3O4S B2911509 1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1235621-99-4

1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Cat. No. B2911509
CAS RN: 1235621-99-4
M. Wt: 355.45
InChI Key: WALLKCNLVBXFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea involves its interaction with various cellular targets. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. It has also been found to activate the caspase cascade, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. It has also been found to modulate the immune response and improve cardiovascular health.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is its versatility in various lab experiments. It can be used in in vitro and in vivo studies to investigate its therapeutic potential. However, one of the limitations of this compound is its low solubility, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on 1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is its potential use in cancer therapy, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate its safety and efficacy in vivo, as well as its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea involves the reaction of 1-(4-Methoxybenzyl)piperazine with methyl 4-formylpiperidine-1-carboxylate, followed by the addition of methylsulfonyl chloride and urea. The final product is obtained through purification and isolation steps.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Its anti-inflammatory properties have been attributed to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-tumor properties have been linked to its ability to induce apoptosis in cancer cells. Its anti-microbial properties have been attributed to its ability to disrupt the cell membrane of microorganisms.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-23-15-5-3-13(4-6-15)11-17-16(20)18-12-14-7-9-19(10-8-14)24(2,21)22/h3-6,14H,7-12H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALLKCNLVBXFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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